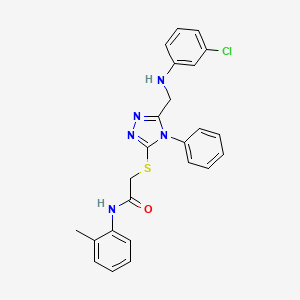![molecular formula C23H20N2O2S B11092345 (2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE is a complex organic compound that features a combination of allyloxy, methoxy, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Allylation and Methoxylation:
Thiazole Formation: The synthesis of the thiazole ring, often through cyclization reactions.
Vinyl Cyanide Introduction: The final step involves the addition of the vinyl cyanide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between different functional groups and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structural features may provide insights into the design of drugs with specific biological activities.
Industry
In the industrial sector, (Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound’s functional groups can form bonds with target molecules, leading to changes in their structure and activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-4-methoxybenzaldehyde: This compound shares the allyloxy and methoxy groups but lacks the thiazole and vinyl cyanide components.
4-Allyloxy-3-methoxyphenylzinc bromide: Similar in structure but contains a zinc bromide group instead of the thiazole and vinyl cyanide groups.
Uniqueness
(Z)-2-[4-(ALLYLOXY)-3-METHOXYPHENYL]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which provides a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(Z)-3-(3-methoxy-4-prop-2-enoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C23H20N2O2S/c1-4-11-27-21-10-7-17(13-22(21)26-3)12-19(14-24)23-25-20(15-28-23)18-8-5-16(2)6-9-18/h4-10,12-13,15H,1,11H2,2-3H3/b19-12- |
InChI Key |
AINPHGSBIXMRCE-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC=C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11092272.png)
![4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11092280.png)

![[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B11092320.png)

![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)
![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)

![N-[2-nitro-4-(trifluoromethyl)phenoxy]propan-2-imine](/img/structure/B11092340.png)
![2-[(Diphenylphosphoryl)amino]ethyl diphenylphosphinate](/img/structure/B11092348.png)

![3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)

